molecular formula C6H8N2S B14482912 Pyrazine, (ethylthio)- CAS No. 65032-06-6

Pyrazine, (ethylthio)-

Cat. No.: B14482912
CAS No.: 65032-06-6
M. Wt: 140.21 g/mol
InChI Key: XOBSTMSWRISSIN-UHFFFAOYSA-N
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Description

Pyrazine, (ethylthio)-: is an organic compound belonging to the class of heterocyclic aromatic compounds. It features a pyrazine ring substituted with an ethylthio group. Pyrazines are known for their distinct aromatic properties and are often found in various natural and synthetic products. The ethylthio substitution adds unique chemical and physical properties to the compound, making it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives, including Pyrazine, (ethylthio)-, typically involves the formation of the pyrazine ring followed by the introduction of the ethylthio group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroacetophenone with ammonia can form an amino ketone, which then undergoes condensation and oxidation to yield pyrazine . The ethylthio group can be introduced through nucleophilic substitution reactions using ethylthiol as a reagent.

Industrial Production Methods: Industrial production of pyrazine derivatives often employs greener and more efficient methods. One-pot synthesis approaches are favored for their simplicity and cost-effectiveness. These methods involve the direct formation of the pyrazine ring and subsequent functionalization in a single reaction vessel .

Chemical Reactions Analysis

Types of Reactions: Pyrazine, (ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Pyrazine, (ethylthio)- is used as a building block in organic synthesis.

Biology and Medicine: In biological research, pyrazine derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. The ethylthio substitution can enhance the biological activity of these compounds .

Industry: Pyrazine, (ethylthio)- is used in the flavor and fragrance industry due to its distinct aroma. It is also employed in the production of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of Pyrazine, (ethylthio)- involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, enhancing the compound’s reactivity and binding affinity. In antimicrobial applications, it can disrupt microbial cell membranes or interfere with essential enzymes .

Comparison with Similar Compounds

    Pyrazine: The parent compound without the ethylthio substitution.

    2,3,5,6-Tetramethylpyrazine: A pyrazine derivative with four methyl groups.

    2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.

Uniqueness: Pyrazine, (ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s reactivity and biological activity compared to other pyrazine derivatives .

Properties

CAS No.

65032-06-6

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

2-ethylsulfanylpyrazine

InChI

InChI=1S/C6H8N2S/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3

InChI Key

XOBSTMSWRISSIN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=CN=C1

Origin of Product

United States

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